4-(Methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methylamino group, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps One common approach is to start with a suitable benzonitrile derivative and introduce the desired substituents through a series of reactionsThe tetramethyl-1,3,2-dioxaborolan-2-yl group is often introduced using boronic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with large-scale production would be considered to ensure the process is economically viable .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides under basic conditions
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used
Scientific Research Applications
4-(Methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-(Methylamino)-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the boron-containing group can form reversible covalent bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)-3-nitrobenzonitrile: Lacks the boron-containing group, making it less versatile in certain applications.
3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the methylamino group, which may reduce its reactivity in some contexts.
4-(Methylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but different substitution pattern, affecting its chemical properties
Uniqueness
The presence of the boron-containing group, in particular, allows for unique interactions in both chemical and biological systems .
Properties
IUPAC Name |
4-(methylamino)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O4/c1-13(2)14(3,4)22-15(21-13)10-6-9(8-16)7-11(18(19)20)12(10)17-5/h6-7,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVMTLYWLVIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2NC)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.